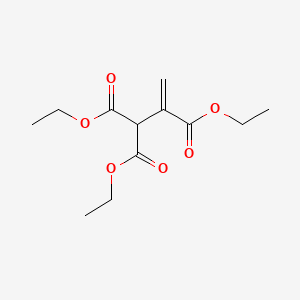
Diethyl (2-methylprop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methylprop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diester of malonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its clear, colorless appearance and is used as a starting material in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the alkyl halide, resulting in the formation of the desired diester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium ethoxide as a base and various alkyl halides as starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Diethyl (2-methylprop-1-en-1-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl (2-methylprop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups in the compound are highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Comparaison Avec Des Composés Similaires
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: Similar in structure but lacks the alkyl substituent on the double bond.
Diethyl ethylmalonate: Contains an ethyl group instead of the 2-methylprop-1-en-1-yl group.
Diethyl allylmalonate: Contains an allyl group instead of the 2-methylprop-1-en-1-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to other malonate esters.
Propriétés
Numéro CAS |
71310-18-4 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
diethyl 2-(2-methylprop-1-enyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7,9H,5-6H2,1-4H3 |
Clé InChI |
QVRLAWPULMAEDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
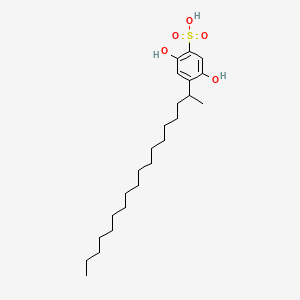

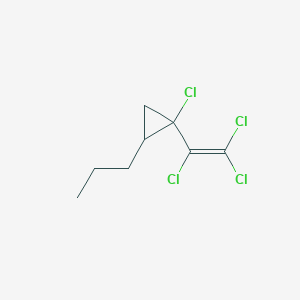
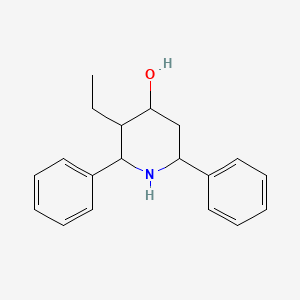
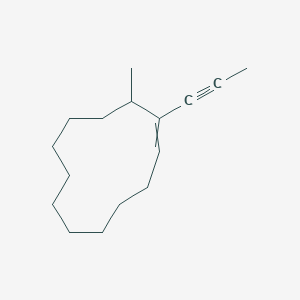
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
